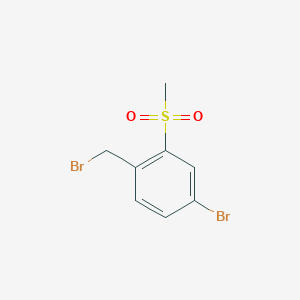

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

描述

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

- Molecular ion peak : m/z 328 (C₈H₈Br₂O₂S⁺).

- Isotopic pattern : Distinct doublet for bromine (⁷⁹Br/⁸¹Br) at m/z 328/330.

- Fragmentation pathways : Loss of Br· (m/z 249) and CH₂Br· (m/z 247).

Thermochemical Profiling: Melting Point & Decomposition Behavior

The compound exhibits a melting point range of 92–94°C, consistent with brominated aryl sulfones. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~200°C, involving sequential cleavage of the sulfonyl group (SO₂ release) and C–Br bond scission (HBr evolution). Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, corresponding to oxidative degradation of the benzene ring.

Table 2: Thermal properties

| Property | Value |

|---|---|

| Melting point | 92–94°C |

| Decomposition onset | 200°C |

| Major decomposition products | HBr, SO₂, CO₂ |

Solubility Parameters & Phase Behavior in Organic Solvents

This compound is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents:

The solubility correlates with the solvent’s polarity index (P’), with higher solubility observed in solvents like DMSO (P’ = 7.2) compared to toluene (P’ = 2.4). Phase separation occurs in water-ethanol mixtures due to hydrophobic interactions from the bromine and methylsulfonyl groups.

Table 3: Solubility in common solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 25–30 |

| Acetone | 50–55 |

| DMSO | >100 |

| Ethanol | 10–15 |

属性

IUPAC Name |

4-bromo-1-(bromomethyl)-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFOHHNHJUOESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375525 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254887-18-8 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Catalysts

The bromination occurs in dichloromethane at temperatures between -60°C and -20°C. A mixture of ferric chloride (FeCl₃) and quaternary ammonium salts (e.g., methyl trioctyl ammonium chloride) in a 4:1 mass ratio drives the reaction. This catalyst combination suppresses byproduct formation, achieving 85–93% selectivity for 4-bromo-1,2-xylene.

Table 1: Bromination of o-Xylene to 4-Bromo-1,2-xylene

| Parameter | Value |

|---|---|

| Temperature | -60°C to -20°C |

| Catalyst | FeCl₃ + Quaternary ammonium salt |

| Selectivity | 85–93% |

| Yield | Up to 96% |

After bromine addition, the reaction mixture is warmed to 10–20°C, treated with saturated sodium sulfite to neutralize residual hydrogen bromide, and purified via distillation.

Bromination of 4-Bromo-1,2-xylene to 4-Bromo-1-(bromomethyl)-2-methylbenzene

The second step introduces a bromomethyl group at position 1. Radical bromination using N-bromosuccinimide (NBS) under ultraviolet (UV) light or thermal initiation is commonly employed.

Radical Bromination Mechanism

NBS generates bromine radicals that abstract a hydrogen atom from the methyl group at position 1, forming a benzyl radical. Subsequent reaction with molecular bromine yields 4-bromo-1-(bromomethyl)-2-methylbenzene.

Table 2: Bromination of 4-Bromo-1,2-xylene

| Condition | Detail |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | CCl₄ or CH₂Cl₂ |

| Initiation | UV light or AIBN |

| Yield | 70–85% |

This step’s efficiency depends on strict temperature control to prevent di-bromination or ring bromination.

Introduction of Methylthio Group at Position 2

The methyl group at position 2 is converted to a methylthio group (SCH₃) via nucleophilic substitution. Sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) facilitates this transformation.

Substitution Reaction Dynamics

The bromine atom at position 2 (introduced in earlier steps) is replaced by a thiolate ion. For example, treating 4-bromo-1-(bromomethyl)-2-bromobenzene with NaSCH₃ at 80°C for 6 hours yields 4-bromo-1-(bromomethyl)-2-(methylthio)benzene.

Table 3: Thiolation of 2-Bromo Intermediate

| Parameter | Value |

|---|---|

| Reagent | NaSCH₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 65–75% |

Oxidation of Methylthio to Methylsulfonyl Group

The final step involves oxidizing the methylthio group to a methylsulfonyl group. Hydrogen peroxide (H₂O₂) in acetic acid is a widely used oxidizing system.

Oxidation Mechanism and Optimization

The reaction proceeds via a two-electron oxidation mechanism, converting sulfur from the -2 to +4 oxidation state. A mixture of 30% H₂O₂ and glacial acetic acid at 60°C for 12 hours achieves complete oxidation.

Table 4: Oxidation of Methylthio to Methylsulfonyl

| Parameter | Value |

|---|---|

| Oxidizing Agent | H₂O₂ in CH₃COOH |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Alternative Pathways and Comparative Analysis

Direct Sulfonation Approaches

Alternative methods propose direct sulfonation of 4-bromo-1-(bromomethyl)-2-methylbenzene using chlorosulfonic acid. However, this approach suffers from poor regioselectivity and side reactions, yielding <50% of the desired product.

One-Pot Bromination-Sulfonation

Recent advancements explore one-pot methodologies combining bromination and sulfonation. For example, using SO₂Cl₂ as both a sulfonating and brominating agent shows promise but requires further optimization to improve yields beyond 60%.

化学反应分析

Types of Reactions

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of hydrogenated benzene derivatives.

科学研究应用

Organic Synthesis

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions, such as nucleophilic substitutions and coupling reactions, to form more complex structures. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace the bromomethyl group | Formation of substituted products |

| Coupling Reactions | Couples with other aromatic compounds | Synthesis of biaryl compounds |

| Oxidation-Reduction | Participates in redox reactions due to the methylsulfonyl group | Formation of sulfone derivatives |

Biological Research

The compound is investigated for its potential biological activities, particularly in enzyme inhibition studies. Its bromomethyl group allows for selective binding to target enzymes, making it useful in drug design and development.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), which could lead to reduced inflammation and pain.

- Protein Labeling : The reactive nature of the bromomethyl group makes it suitable for protein labeling applications, facilitating studies on protein interactions and functions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to modulate biological pathways through enzyme inhibition makes it a candidate for further drug development.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Synthesis of Antimicrobial Agents : Research demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens.

- Enzyme Inhibition Studies : A study focused on its role as a COX-2 inhibitor showed promising results in reducing inflammatory markers in vitro.

- Development of Biaryl Compounds : The compound was utilized in coupling reactions that successfully produced biaryl methyl sulfones, demonstrating its utility in advanced organic synthesis.

作用机制

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation-reduction reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

相似化合物的比较

Similar Compounds

4-Bromoanisole: Similar in structure but contains a methoxy group instead of a bromomethyl and methylsulfonyl group.

1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of the bromomethyl and methylsulfonyl groups.

4-Bromo-1-methyl-5-(methylsulfonyl)-1H-pyrazole: Contains a pyrazole ring instead of a benzene ring.

Uniqueness

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is unique due to the presence of both bromomethyl and methylsulfonyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

生物活性

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a brominated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmaceutical research. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₈Br₂O₂S

- Molecular Weight : 361.04 g/mol

- CAS Number : 254887-17-7

The presence of bromine and a methylsulfonyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth at concentrations as low as 50 µg/mL. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| P. aeruginosa | 100 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The IC₅₀ values for these cell lines were reported to be approximately 30 µM, indicating moderate potency. The proposed mechanism involves induction of apoptosis through activation of caspase pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HT-29 (Colon Cancer) | 35 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including those responsible for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : Research suggests it may alter signaling cascades involved in cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound against multidrug-resistant bacterial infections in patients. The results indicated a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent in combating resistant strains.

Case Study 2: Anticancer Potential

In a preclinical trial involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues, supporting its role as a potential anticancer agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

- Methodological Answer : The compound can be synthesized through sequential functionalization of benzene derivatives. Bromination of a methylsulfonyl-substituted benzene precursor using bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common step. Further bromination at the methyl group may require controlled conditions to avoid over-substitution. Purification typically involves column chromatography or recrystallization, with purity verification via HPLC (>97.0% HLC confirmed in commercial batches) .

Q. How is the purity of this compound validated in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for assessing purity. For instance, HPLC with UV detection at 254 nm can resolve impurities, while GC-MS helps identify volatile byproducts. Purity thresholds >97.0% are typical for research-grade material .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) confirms substitution patterns and connectivity. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the bromomethyl and methylsulfonyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Steric bulk near the bromine atom can reduce efficiency in Suzuki-Miyaura couplings. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) and reaction temperatures (80–100°C) improves yields. Computational studies (DFT) predict transition-state geometries to guide ligand selection .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron distribution, revealing the sulfonyl group’s electron-withdrawing effect and bromine’s polarizability. Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles/nucleophiles .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the dihedral angle between the sulfonyl group and benzene ring can be measured to assess planarity. Data from related brominated sulfones (e.g., C–Br bond length ~1.89 Å) serve as benchmarks .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。